

In Vitro Metabolism of Ranolazine to Desmethyl Ranolazine: A Technical Guide

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Compound of Interest

Compound Name: Desmethyl Ranolazine-d5

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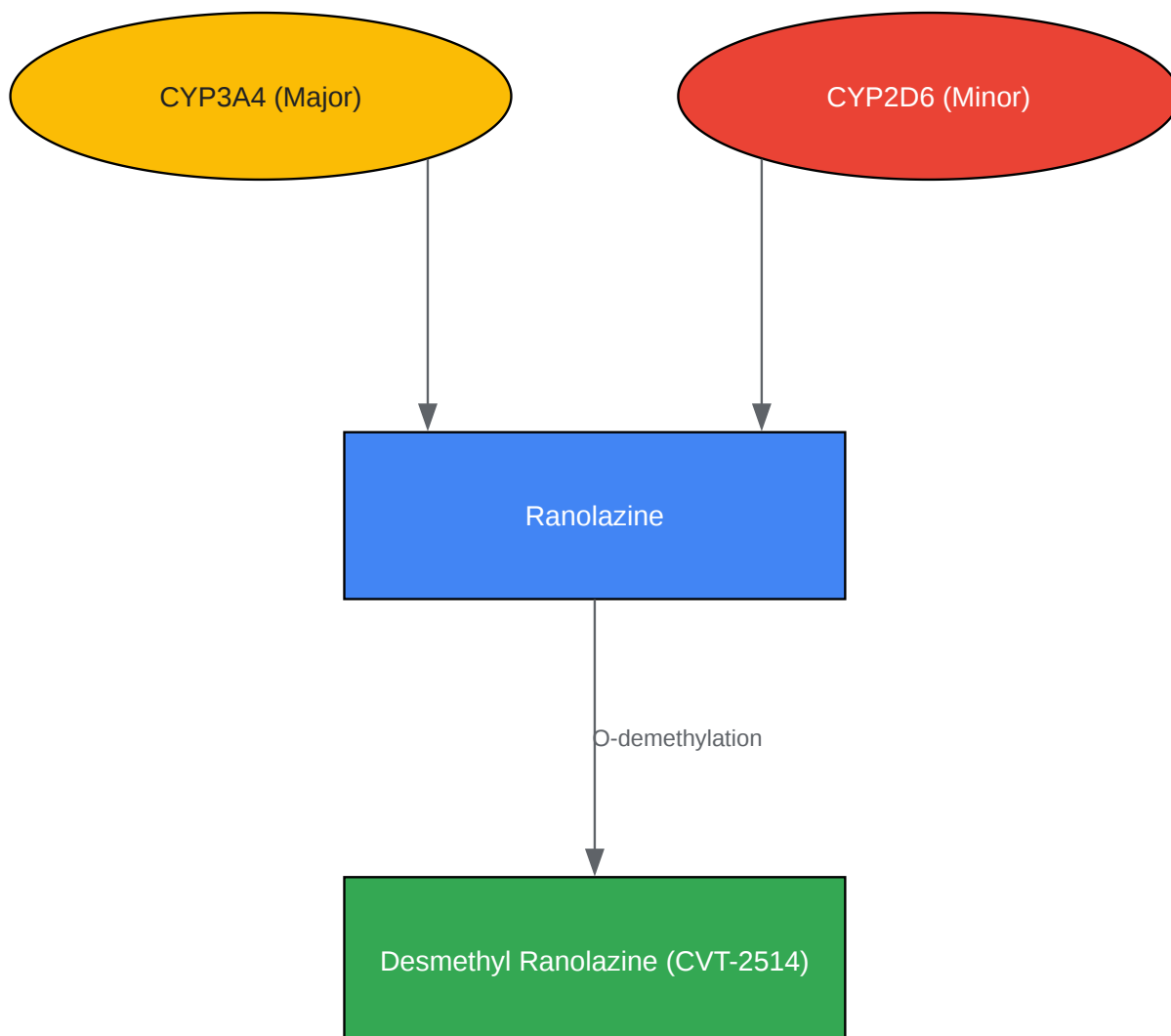
Introduction

Ranolazine is an anti-anginal agent that exerts its effects primarily through the inhibition of the late inward sodium current in cardiac cells. The metabolism of Ranolazine is a critical aspect of its pharmacokinetic profile, with O-demethylation to its major metabolite, Desmethyl Ranolazine (also known as CVT-2514), being a key pathway. This technical guide provides an in-depth overview of the in vitro studies investigating this metabolic conversion, focusing on the enzymes involved, kinetic parameters, and detailed experimental protocols.

Core Concepts: Enzymatic Conversion of Ranolazine

The biotransformation of Ranolazine to Desmethyl Ranolazine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP3A4 as the principal enzyme responsible for this O-demethylation reaction, with a minor contribution from CYP2D6.^{[1][2][3][4][5]} Understanding the kinetics of these enzymes is crucial for predicting potential drug-drug interactions and inter-individual variability in Ranolazine metabolism.

Metabolic Pathway of Ranolazine to Desmethyl Ranolazine



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Caption: Metabolic conversion of Ranolazine to Desmethyl Ranolazine.

Quantitative Data Summary

While specific K_m and V_{max} values for the O-demethylation of Ranolazine to Desmethyl Ranolazine by individual CYP isoforms are not extensively reported in publicly available literature, the following table summarizes the key enzymes involved and provides a framework for the type of quantitative data that would be generated in such studies.

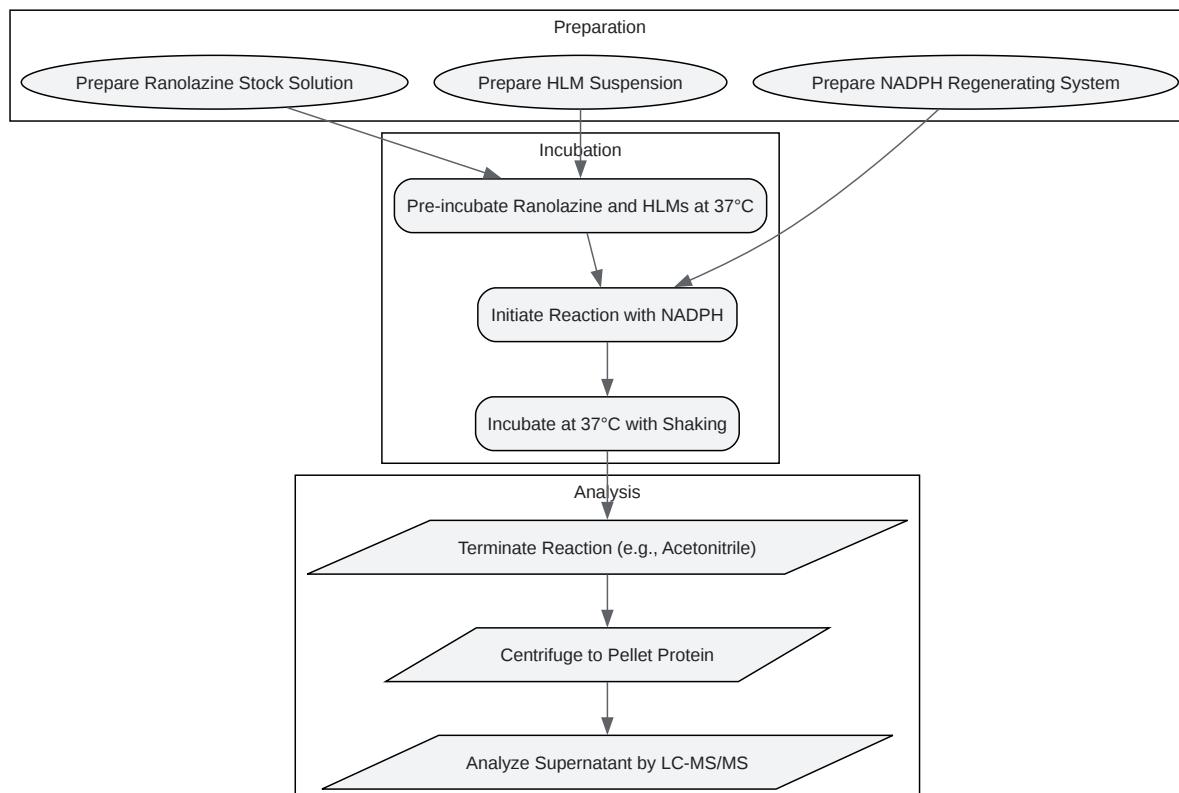
Enzyme System	Key Enzyme(s)	Typical Kinetic Parameters Measured	Significance in Ranolazine Metabolism
Human Liver Microsomes (HLM)	CYP3A4, CYP2D6	Apparent Km, Vmax, Intrinsic Clearance (CLint)	Provides an overall picture of hepatic metabolism.
Recombinant Human CYP Enzymes	CYP3A4	Km, Vmax, CLint	Determines the specific contribution of the major metabolic pathway.
Recombinant Human CYP Enzymes	CYP2D6	Km, Vmax, CLint	Quantifies the role of the minor metabolic pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for conducting in vitro studies on Ranolazine metabolism.

Ranolazine Metabolism in Human Liver Microsomes (HLM)

This experiment aims to determine the overall kinetics of Desmethyl Ranolazine formation in a mixed-enzyme system representative of the human liver.



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Caption: Workflow for Ranolazine metabolism assay in HLMs.

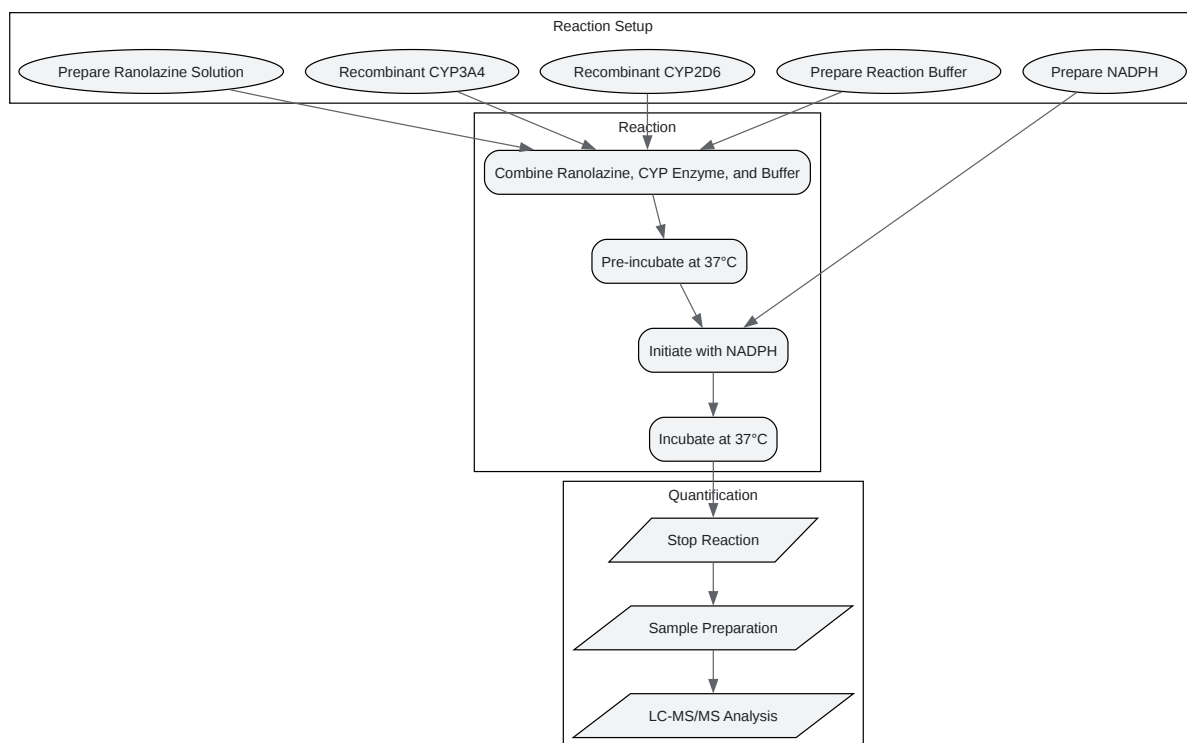
- Materials:

- Ranolazine
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard for LC-MS/MS analysis
- LC-MS/MS system
- Procedure:
 1. Prepare a stock solution of Ranolazine in a suitable solvent (e.g., DMSO or methanol).
 2. Prepare a suspension of HLMs in potassium phosphate buffer to a final protein concentration of, for example, 0.5 mg/mL.[\[6\]](#)
 3. In a microcentrifuge tube, combine the HLM suspension and the Ranolazine solution (at various concentrations to determine kinetics).
 4. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[\[7\]](#)
 5. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[\[7\]](#)
 6. Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[\[6\]](#)
 7. Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[\[7\]](#)
 8. Centrifuge the samples to pellet the microsomal proteins.
 9. Transfer the supernatant to a new tube or a 96-well plate for analysis.

10. Analyze the formation of Desmethyl Ranolazine using a validated LC-MS/MS method.[6]

Ranolazine Metabolism using Recombinant Human CYP Enzymes (CYP3A4 and CYP2D6)

This experiment isolates the activity of the primary and secondary enzymes responsible for Desmethyl Ranolazine formation.



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Caption: Workflow for Ranolazine assay with recombinant CYPs.

- Materials:
 - Ranolazine
 - Recombinant human CYP3A4 and CYP2D6 enzymes (commercially available)
 - Cytochrome P450 reductase (if not co-expressed with the CYP enzyme)
 - Liposomes (e.g., phosphocholine)
 - NADPH
 - Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
 - LC-MS/MS system
- Procedure:
 1. Prepare stock solutions of Ranolazine at various concentrations.
 2. In separate tubes, prepare reaction mixtures containing the reaction buffer, a specific concentration of either recombinant CYP3A4 or CYP2D6, cytochrome P450 reductase, and liposomes.
 3. Add the Ranolazine solution to the reaction mixtures.
 4. Pre-warm the mixtures to 37°C.
 5. Initiate the reaction by adding NADPH.
 6. Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
 7. Terminate the reaction as described for the HLM assay.
 8. Process the samples for LC-MS/MS analysis to quantify the amount of Desmethyl Ranolazine formed.

Analytical Method: LC-MS/MS for Ranolazine and Desmethyl Ranolazine Quantification

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of Ranolazine and its metabolite in the in vitro matrix.^{[8][9]}

Parameter	Example Condition
Chromatographic Column	C18 reverse-phase column
Mobile Phase	Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol)
Ionization Mode	Electrospray Ionization (ESI) in positive mode
Mass Spectrometry	Triple quadrupole mass spectrometer
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions (example)	Ranolazine: m/z 428.3 -> [specific fragment ion] Desmethyl Ranolazine: m/z 414.3 -> [specific fragment ion]

Note: The specific MRM transitions and other LC-MS/MS parameters need to be optimized for the instrument being used.

Data Analysis and Interpretation

The data obtained from the time-course experiments are used to determine the rate of metabolite formation. By plotting the concentration of Desmethyl Ranolazine formed against time, the initial velocity (V) of the reaction can be calculated.

For enzyme kinetic analysis, experiments are performed with varying concentrations of Ranolazine. The resulting velocity data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters:

- K_m (Michaelis constant): The substrate concentration at which the reaction rate is half of V_{max} . It is an indicator of the affinity of the enzyme for the substrate.
- V_{max} (maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
- Intrinsic Clearance (CL_{int}): Calculated as the ratio of V_{max} to K_m (V_{max}/K_m). It represents the theoretical maximum rate of metabolism at low substrate concentrations and is a key parameter for in vitro-in vivo extrapolation.

Conclusion

The in vitro metabolism of Ranolazine to Desmethyl Ranolazine is a well-defined process primarily driven by CYP3A4 with a minor role for CYP2D6. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the kinetics of this important metabolic pathway. Accurate determination of the kinetic parameters (K_m , V_{max} , and CL_{int}) for each contributing enzyme is essential for a comprehensive understanding of Ranolazine's disposition and for predicting its behavior in a clinical setting. Further research to populate the quantitative data table with specific values from dedicated in vitro studies would be highly valuable to the scientific community.

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